Cas no 61315-59-1 (N-cyclohexylcyclohexanamine; (2R)-4-methylsulfanyl-2-(tert-butoxycarbonylamino)butanoic acid)
N-cyclohexylcyclohexanamine; (2R)-4-methylsulfanyl-2-(tert-butoxycarbonylamino)butanoic acid Chemical and Physical Properties
Names and Identifiers
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- N-cyclohexylcyclohexanamine
- N-cyclohexylcyclohexanamine,(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid
- Boc-Met-OH.DCHA
- (2R)-2-[(tert-butoxy)carbonylamino]-4-methylthiobutanoic acid, dicyclohexylami ne
- (2R)-4-methylsulfanyl-2-(tert-butoxycarbonylamino)butanoic acid
- 15133_FLUKA
- AC1O58TS
- Boc-D-methionine (dicyclohexylammonium) salt
- Boc-D-Met-OH (dicyclohexylammonium) salt
- CTK2F7700
- EINECS 262-707-2
- SBB057348
- Boc-D-Met-OH (dicyclohexylammonium) salt, purum, >=98.0% (TLC)
- N-Cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid
- SKDIPRMGDVUUQO-HMZWWLAASA-N
- dicyclohexylamine (R)-2-(tert-butoxycarbonylamino)-4-(methylthio)butanoate
- Boc-D-methionine dicyclohexylamine salt
- N-t-butyloxycarbonyl D-methionine dicyclohexylamine salt
- 61315-59-1
- Boc-D-Met-OH dicyclohexylammonium salt
- NS00087198
- N-(tert-Butoxycarbonyl)-D-methionine,di cyclohexylammonium salt,98%
- DTXSID30210216
- Boc-D-Met-OH (dicyclohexylammonium) salt, 98%
- AKOS024365009
- N-((tert-Butoxy)carbonyl)-D-methionine, compound with dicyclohexylamine (1:1)
- SCHEMBL11249810
- N-(Tert-butoxycarbonyl)-D-methionine,dicyclohexylammonium salt
- CS-0201749
- N-Boc-D-methionine DCHA (Boc-D-Met-OH.DCHA)
- HY-W141959
- MFCD00038890
- N-cyclohexylcyclohexanamine; (2R)-4-methylsulfanyl-2-(tert-butoxycarbonylamino)butanoic acid
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- MDL: MFCD00038890
- Inchi: 1S/C12H23N.C10H19NO4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-10(2,3)15-9(14)11-7(8(12)13)5-6-16-4/h11-13H,1-10H2;7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t;7-/m.1/s1
- InChI Key: SKDIPRMGDVUUQO-HMZWWLAASA-N
- SMILES: S(C)CC[C@H](C(=O)O)NC(=O)OC(C)(C)C.N(C1CCCCC1)C1CCCCC1
Computed Properties
- Exact Mass: 430.28676
- Monoisotopic Mass: 430.286529
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 29
- Rotatable Bond Count: 10
- Complexity: 366
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: nothing
- Topological Polar Surface Area: 113
Experimental Properties
- Color/Form: solid
- Melting Point: 141-143 °C(lit.)
- Boiling Point: 415.5°C at 760 mmHg
- Flash Point: 205.1°C
- PSA: 87.66
- LogP: 5.55410
- Solubility: Not available
N-cyclohexylcyclohexanamine; (2R)-4-methylsulfanyl-2-(tert-butoxycarbonylamino)butanoic acid Security Information
- WGK Germany:3
- FLUKA BRAND F CODES:10-21
N-cyclohexylcyclohexanamine; (2R)-4-methylsulfanyl-2-(tert-butoxycarbonylamino)butanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB531108-5g |
N-Boc-D-methionine DCHA (Boc-D-Met-OH.DCHA); . |
61315-59-1 | 5g |
€61.50 | 2024-08-02 | ||
| abcr | AB531108-25g |
N-Boc-D-methionine DCHA (Boc-D-Met-OH.DCHA); . |
61315-59-1 | 25g |
€77.40 | 2024-08-02 | ||
| abcr | AB531108-100g |
N-Boc-D-methionine DCHA (Boc-D-Met-OH.DCHA); . |
61315-59-1 | 100g |
€142.60 | 2024-08-02 | ||
| abcr | AB531108-500g |
N-Boc-D-methionine DCHA (Boc-D-Met-OH.DCHA); . |
61315-59-1 | 500g |
€355.60 | 2024-08-02 |
N-cyclohexylcyclohexanamine; (2R)-4-methylsulfanyl-2-(tert-butoxycarbonylamino)butanoic acid Suppliers
N-cyclohexylcyclohexanamine; (2R)-4-methylsulfanyl-2-(tert-butoxycarbonylamino)butanoic acid Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on N-cyclohexylcyclohexanamine; (2R)-4-methylsulfanyl-2-(tert-butoxycarbonylamino)butanoic acid
Advanced Insights into N-Cyclohexylcyclohexanamine and (2R)-4-Methylsulfanyl-2-(tert-Butoxycarbonylamino)Butanoic Acid
The chemical compounds N-Cyclohexylcyclohexanamine (CAS No. 61315-59-1) and (2R)-4-Methylsulfanyl-2-(tert-Butoxycarbonylamino)Butanoic Acid have garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. These compounds exhibit unique structural features and functional properties that make them valuable in various applications. This article delves into their structural characteristics, recent research findings, and potential future directions.
N-Cyclohexylcyclohexanamine is a bicyclic amine with a cyclohexane ring substituted by an amino group. Its structure endows it with exceptional stability and reactivity, making it a versatile building block in organic synthesis. Recent studies have highlighted its role in the development of advanced materials, such as high-performance polymers and catalysts. For instance, researchers have utilized N-Cyclohexylcyclohexanamine to synthesize novel polyamides with enhanced thermal stability and mechanical strength, which hold promise for aerospace and automotive industries.
In contrast, (2R)-4-Methylsulfanyl-2-(tert-Butoxycarbonylamino)Butanoic Acid is a chiral compound with a sulfur-containing functional group. Its stereochemistry plays a crucial role in its biological activity, particularly in enzyme inhibition studies. Recent breakthroughs in medicinal chemistry have demonstrated its potential as a lead compound for developing anti-inflammatory agents. By leveraging the tert-butoxycarbonylamino group, scientists have achieved improved bioavailability and selectivity in preclinical models.
The synthesis of these compounds has also been optimized through cutting-edge methodologies. For N-Cyclohexylcyclohexanamine, researchers have employed asymmetric catalysis to achieve high enantioselectivity, which is critical for its application in chiral resolution processes. Meanwhile, the preparation of (2R)-4-Methylsulfanyl-2-(tert-Butoxycarbonylamino)Butanoic Acid has benefited from microwave-assisted synthesis, reducing reaction times while maintaining product purity.
From an environmental perspective, both compounds have been evaluated for their eco-friendly properties. Studies indicate that N-Cyclohexylcyclohexanamine exhibits low toxicity to aquatic organisms, making it suitable for industrial applications under proper safety protocols. Similarly, the biodegradability of (2R)-4-Methylsulfanyl-2-(tert-Butoxycarbonylamino)Butanoic Acid has been assessed, highlighting its potential for sustainable drug design.
In conclusion, N-Cyclohexylcyclohexanamine and (2R)-4-Methylsulfanyl-2-(tert-Butoxycarbonylamino)Butanoic Acid represent exemplary cases of how structural diversity can drive innovation in chemistry and pharmacology. Their continued exploration will undoubtedly contribute to the development of novel materials and therapeutic agents, addressing pressing challenges in modern science.
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